molecular formula C18H15N3O3S2 B2879302 2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 887204-31-1

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2879302
M. Wt: 385.46
InChI Key: WVOJQRIEUOFVKX-ZZEZOPTASA-N
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Description

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a benzothiazole derivative that exhibits promising biological activity, making it a subject of interest for researchers.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. A notable study involves the synthesis of pro-apoptotic indapamide derivatives, showing significant anticancer activity against melanoma cancer cell lines. These compounds demonstrated the ability to inhibit human carbonic anhydrase isoforms, which are relevant to cancer progression and metastasis, highlighting their potential as therapeutic agents in oncology (Ö. Yılmaz et al., 2015).

Synthesis and Chemical Applications

Benzothiazole derivatives have been synthesized using microwave irradiation, providing an efficient, cleaner, and faster method for their production. This approach is significant for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (A. Saeed, 2009).

Enzyme Inhibition for Therapeutic Use

Exploring new structural features of benzothiazole scaffolds for the inhibition of human carbonic anhydrases has been a focus, aiming at therapeutic applications. This research is crucial for developing new drugs targeting specific enzyme isoforms related to diseases such as glaucoma, epilepsy, and cancer (S. Distinto et al., 2019).

Green Chemistry and Synthesis Approaches

The synthesis of benzothiazole derivatives has also been explored in the context of green chemistry, utilizing water as a reaction medium. Such approaches align with the principles of sustainable and environmentally friendly chemistry, emphasizing the importance of developing reactions that are not only effective but also reduce harm to the environment (V. Horishny et al., 2020).

Antimicrobial and Antibacterial Properties

Benzothiazole derivatives have shown promising antimicrobial and antibacterial activities, making them potential candidates for new antibacterial agents. The synthesis and biological evaluation of these compounds provide valuable insights into their mechanisms of action and effectiveness against various bacterial strains (C. B. Ikpa et al., 2020).

properties

IUPAC Name

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-10-21-15-9-8-13(26(19,23)24)11-16(15)25-18(21)20-17(22)14-7-5-4-6-12(14)2/h1,4-9,11H,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOJQRIEUOFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

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